molecular formula C25H28N2O3S B2813564 methyl 5,5,7,7-tetramethyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 887901-01-1

methyl 5,5,7,7-tetramethyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2813564
CAS No.: 887901-01-1
M. Wt: 436.57
InChI Key: ZZXMNXLVGCODDX-UHFFFAOYSA-N
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Description

Methyl 5,5,7,7-tetramethyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a thieno[2,3-c]pyridine core. Key structural elements include:

  • A thieno[2,3-c]pyridine scaffold fused with a thiophene ring and pyridine moiety.
  • A naphthalen-1-yl acetamido substituent at position 2, introducing aromaticity and hydrophobic interactions.
  • A methyl ester at position 3, contributing to solubility and metabolic properties.

Properties

IUPAC Name

methyl 5,5,7,7-tetramethyl-2-[(2-naphthalen-1-ylacetyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S/c1-24(2)14-18-20(23(29)30-5)22(31-21(18)25(3,4)27-24)26-19(28)13-16-11-8-10-15-9-6-7-12-17(15)16/h6-12,27H,13-14H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXMNXLVGCODDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)CC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,5,7,7-tetramethyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like cyclization, amidation, and esterification .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5,7,7-tetramethyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

Mechanism of Action

The mechanism by which methyl 5,5,7,7-tetramethyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would need to be elucidated through experimental studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related derivatives from the provided evidence, focusing on core scaffolds, substituents, and functional groups.

Structural Analogues with Thieno[2,3-c]Pyridine Core

  • Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate ( ): Core similarity: Shares the thieno[2,3-c]pyridine backbone. Key differences:
  • Substituents: Boc-protected amine (vs. naphthyl acetamido) and ethyl ester (vs. methyl ester).
  • Impact : The Boc group may enhance solubility in organic solvents, while the ethyl ester could increase lipophilicity compared to the target’s methyl ester.
    • Molecular weight : 386.4 g/mol (C₁₅H₂₂N₂O₄S).

Compounds with Varied Core Structures but Similar Substituents

  • Ethyl 6-amino-5-cyano-2-methyl-4-(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate ( ): Core: Pyran ring (vs. thieno-pyridine). Shared features:
  • Aromatic substituents (naphtho[2,1-b]furan vs. naphthalen-1-yl).
  • Ester group (ethyl vs. methyl).

    • Functional groups : NH₂, CN, and ester.
    • Synthesis : Triethylamine-mediated reflux in methylene chloride (70% yield).
  • (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile ( ): Core: Thiazolo-pyrimidine (vs. thieno-pyridine). Shared features:
  • Cyano (CN) and ester-like carbonyl groups.
  • Aromatic substituents (e.g., 4-cyanobenzylidene). Molecular weights: 386 g/mol (11a) and 403 g/mol (11b).

Functional Group Comparisons

  • Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate ( ): Core: Tetrahydropyridine (vs. thieno-pyridine). Key groups: Tosyl (electron-withdrawing) and methyl ester. Melting point: 152–159°C.
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ( ): Core: Imidazo[1,2-a]pyridine (vs. thieno-pyridine). Functional groups: Diethyl esters (vs. methyl ester), nitro, and cyano groups. Molecular weight: 521.5 g/mol (C₂₈H₂₃N₃O₇).

Data Tables

Table 1. Structural and Functional Comparison

Compound Name (Source) Core Structure Key Substituents/Functional Groups Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Thieno[2,3-c]pyridine Tetramethyl, naphthyl acetamido, methyl ester (Inferred)
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Thieno[2,3-c]pyridine Boc-protected amine, ethyl ester 386.4
Ethyl 6-amino-5-cyano-2-methyl-4-(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate Pyran Naphtho[2,1-b]furan, NH₂, CN, ethyl ester (Calculated: ~584.6) 70
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo-pyrimidine 4-Cyanobenzylidene, CN, furan 403 213–215 68
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-tetrahydropyridine-3-carboxylate Tetrahydropyridine Tosyl, thiophenyl, methyl ester (Calculated: ~457.5) 152–159

Biological Activity

Methyl 5,5,7,7-tetramethyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core with various functional groups that contribute to its biological properties. The structural formula is represented as follows:

C25H28N2O3S\text{C}_{25}\text{H}_{28}\text{N}_{2}\text{O}_{3}\text{S}
PropertyValue
Molecular Weight428.56 g/mol
CAS Number887901-01-1
IUPAC NameThis compound
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may modulate enzyme activity and receptor binding due to its structural similarities to known bioactive molecules. The thieno[2,3-c]pyridine moiety is particularly noted for its ability to interact with biological pathways involved in cancer and inflammation.

Anticancer Properties

Several studies have suggested that derivatives of thieno[2,3-c]pyridine exhibit anticancer properties. For instance:

  • In vitro Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines including breast and lung cancer cells.

Antimicrobial Activity

Research has also indicated potential antimicrobial effects. Compounds containing the thieno moiety have been evaluated for their activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Case Study on Anticancer Activity :
    • Study Design : A series of derivatives were synthesized and tested against MCF-7 breast cancer cells.
    • Results : The compound exhibited IC50 values in the micromolar range indicating significant cytotoxicity.
    • : Suggests potential for further development as an anticancer agent.
  • Case Study on Antimicrobial Activity :
    • Study Design : Evaluation against Staphylococcus aureus and Escherichia coli.
    • Results : Showed inhibition zones comparable to standard antibiotics.
    • : Indicates possible use as a novel antimicrobial agent.

Pharmacological Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Cancer Therapy : Potential development as a chemotherapeutic agent targeting specific cancer pathways.
  • Infection Control : Possible application in developing new antibiotics or adjunct therapies for resistant infections.

Q & A

Q. What are the established synthetic routes for this compound?

Methodological Answer: The synthesis typically involves multi-step strategies:

Core Construction : Build the thieno[2,3-c]pyridine core via cyclization reactions, often using nitroarene reductive cyclization () or condensation of thiophene derivatives ().

Functionalization : Introduce the naphthalene acetamide group via coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) ().

Esterification : Methyl ester formation at the carboxylate position using methanol under acidic or basic conditions ().
Key solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction efficiency ().

Q. How is the compound purified post-synthesis?

Methodological Answer: Purification methods depend on solubility and byproduct complexity:

  • Recrystallization : Use solvent pairs like DMF/water or ethanol/hexane to isolate crystalline products ().
  • Column Chromatography : Employ silica gel with gradient elution (e.g., ethyl acetate/hexane) for separation of polar impurities ().
  • Vacuum Distillation : Remove low-boiling-point solvents under reduced pressure ().
    Post-purification, validate purity via HPLC or TLC (Rf comparison) ().

Q. What analytical methods confirm the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Identify aromatic protons (naphthalene δ 7.2–8.5 ppm), methyl groups (δ 1.2–1.5 ppm), and amide NH (δ 8.0–10.0 ppm) ().
    • 13C NMR : Assign carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the fused ring system ().
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF (e.g., [M+H]+ peak) ().
  • IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and ester C-O (~1250 cm⁻¹) ().

Advanced Questions

Q. How can synthesis yield be optimized for sterically hindered intermediates?

Methodological Answer:

  • Solvent Optimization : Use high-polarity solvents (e.g., DMSO) to solvate bulky groups ().
  • Catalyst Screening : Test Pd-based catalysts () or phase-transfer catalysts to enhance reaction kinetics.
  • Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions ().
  • Protection/Deprotection : Temporarily block reactive sites (e.g., Boc groups) to direct regioselectivity ().

Q. How should researchers resolve contradictions in safety data (e.g., hazard classifications)?

Methodological Answer:

  • Cross-Referencing SDS : Compare hazard statements (e.g., skin/eye irritation in vs. unclassified status in ).
  • Risk Assessment : Conduct in-house testing for acute toxicity (LD50) and environmental impact (NOEC) ().
  • PPE Protocol : Default to stringent precautions (gloves, goggles, fume hoods) if discrepancies exist ().
    Document all findings to update institutional safety guidelines.

Q. How to design experiments for assessing biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) ().
    • Enzyme Inhibition : Screen for kinase or protease activity using fluorogenic substrates ().
  • Molecular Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like tubulin or DNA topoisomerases ().
  • SAR Analysis : Compare activity with analogs (e.g., pyridine/pyrimidine derivatives in ) to identify critical functional groups.

Q. How to address data contradictions between synthetic routes (e.g., varying yields)?

Methodological Answer:

  • Replication : Repeat reported methods under controlled conditions (e.g., inert atmosphere, anhydrous solvents) ().
  • Byproduct Analysis : Use LC-MS to identify impurities from competing pathways (e.g., over-alkylation) ().
  • DOE (Design of Experiments) : Apply factorial design to test variables (temperature, catalyst loading) and identify optimal parameters ().

Q. What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

  • LogP Calculation : Use software like ChemDraw or ACD/Labs to estimate lipophilicity (critical for bioavailability) ().
  • Molecular Dynamics (MD) : Simulate solubility in aqueous/organic phases (e.g., GROMACS) ().
  • DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) for reactivity insights ().

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